molecular formula C19H23ClFN3O2S B2810767 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049368-65-1

1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No. B2810767
CAS RN: 1049368-65-1
M. Wt: 411.92
InChI Key: HFDFCCKTTDUROE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O2S and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling and Imaging Agents

Syntheses of compounds with structural similarities, particularly those involving fluorophenyl piperazine units, have been explored for their potential as sigma receptor ligands and imaging agents. For example, a study reported the radiochemical synthesis of a high affinity, selective sigma receptor ligand, prepared by fluoride displacement on a bismethanesulfonate salt, intended for use in imaging (Kiesewetter & Costa, 1993). This research suggests potential applications in developing radiolabeled compounds for diagnostic imaging.

Antibacterial Agents

Research on derivatives of quinolines and piperazines has demonstrated broad antibacterial activity, indicating potential applications in treating systemic infections (Goueffon et al., 1981). This points to the possibility of exploring similar compounds for antimicrobial properties.

Organic Synthesis and Chemical Interactions

Studies have detailed the synthesis and chemical properties of compounds involving piperazine and methanesulfonamide, offering insights into their reactivity and potential uses in organic synthesis and as intermediates in chemical reactions (Moskalik & Shainyan, 2011; Haka et al., 1989).

Structural and Molecular Analysis

The structural study of compounds with sulfonamide linkages has been conducted to understand their supramolecular assembly, demonstrating the importance of these motifs in designing molecules with desired physical and chemical properties (Dey et al., 2015).

Receptor Binding and Pharmacological Studies

Compounds incorporating elements such as fluorophenyl and piperazinyl groups have been synthesized and evaluated for their binding affinity to serotonin receptors, highlighting their potential use in pharmacological and neurological research (Lewkowski et al., 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2S/c20-17-5-3-4-16(14-17)15-27(25,26)22-8-9-23-10-12-24(13-11-23)19-7-2-1-6-18(19)21/h1-7,14,22H,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDFCCKTTDUROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

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